molecular formula C23H23ClN2O5S B1673634 Ki16425 CAS No. 355025-24-0

Ki16425

Cat. No.: B1673634
CAS No.: 355025-24-0
M. Wt: 475.0 g/mol
InChI Key: LLIFMNUXGDHTRO-UHFFFAOYSA-N
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Description

Ki16425 is a synthetic compound known for its role as an antagonist of lysophosphatidic acid receptors. Lysophosphatidic acid is a small phospholipid that acts as an extracellular lipid mediator, promoting various cellular processes such as cell proliferation, survival, differentiation, and migration. This compound specifically targets lysophosphatidic acid receptors, making it a valuable tool in scientific research, particularly in the study of cancer progression and immune responses .

Mechanism of Action

Target of Action

Ki16425 is a competitive, potent, and reversible antagonist that primarily targets the lysophosphatidic acid receptors (LPARs), specifically LPA1 and LPA3 . LPARs are G-protein-coupled receptors involved in many physiological functions in the central nervous system . They play a crucial role in various cellular processes, including apoptosis, survival, angiogenesis, invasion, and migration .

Mode of Action

This compound interacts with its targets, the LPA1 and LPA3 receptors, by inhibiting their actions . It selectively inhibits LPA receptor-mediated actions, especially through LPA1 and LPA3 .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits LPA-induced guanosine 5′- O - (3-thio)triphosphate binding as well as LPA receptor binding to membrane fractions . This leads to the suppression of several responses specific to LPA, including cell migration .

Pharmacokinetics

The ADME properties of this compound impact its bioavailability. It has a molecular weight of 474.96 and is soluble in DMSO and ethanol . The compound can be stored for 2 years at -20°C in powder form, and for 6 months at -80°C in DMSO .

Result of Action

The action of this compound results in various molecular and cellular effects. It triggers apoptosis by down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression . Additionally, this compound suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 . It also inhibits LPA-induced long-term responses, including DNA synthesis and cell migration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, pre-inhibition with this compound deteriorated motor disability . This was associated with increased demyelination, chemokine expression, cellular infiltration, and immune cell activation . The underlying mechanism for these negative effects was associated with the overproduction of reactive oxygen species .

Safety and Hazards

Ki16425 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ki16425 is synthesized through a multi-step chemical process. The synthesis involves the reaction of 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid with various reagents under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ki16425 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .

Properties

IUPAC Name

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFMNUXGDHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438772
Record name Ki16425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355025-24-0
Record name 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355025-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KI-16425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki16425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-16425
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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